2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
The compound “2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-ol” is an organic compound that contains a furan ring, a pyrazole ring, and an alcohol group. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The alcohol group (-OH) is a functional group consisting of a carbon atom bonded to a hydroxyl functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a hydrazine with a 1,3-diketone or a similar compound. The furan ring could be introduced through a variety of methods, including the cyclization of 1,4-diketones . The alcohol group could be introduced through a variety of methods, including reduction reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and pyrazole rings, as well as the alcohol group. The furan ring is aromatic and planar, while the pyrazole ring is also planar and has two adjacent nitrogen atoms . The alcohol group would introduce polarity to the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in it. The furan ring, for example, can undergo electrophilic aromatic substitution reactions . The pyrazole ring can act as a ligand in coordination chemistry . The alcohol group can undergo reactions typical of alcohols, such as dehydration or oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the polar alcohol group and the aromatic rings would influence properties such as solubility, boiling point, and melting point .Scientific Research Applications
Synthesis and Biological Evaluation
Several studies have focused on the synthesis of compounds incorporating the furan nucleus due to their potential antibacterial, antifungal, and antitubercular activities. For example, Bhoot et al. (2011) synthesized a series of compounds with the furan nucleus and evaluated their antitubercular activity, demonstrating the importance of such compounds in developing treatments against tuberculosis (Bhoot, Khunt, & Parekh, 2011). Similarly, Khumar, Ezhilarasi, & Prabha (2018) conducted molecular docking studies on novel synthesized pyrazole derivatives containing a furan nucleus to assess their antibacterial activity, showcasing the compound's utility in combating bacterial infections (Khumar, Ezhilarasi, & Prabha, 2018).
Antioxidant Properties
The antioxidant properties of compounds with the furan nucleus have been investigated to understand their potential in oxidative stress-related conditions. Prabakaran, Manivarman, & Bharanidharan (2021) synthesized derivatives of chalcone incorporating the furan nucleus and conducted ADMET, QSAR, and molecular modeling studies to evaluate their antioxidant activities, providing insights into their therapeutic potential (Prabakaran, Manivarman, & Bharanidharan, 2021).
Antimicrobial Activity
Compounds derived from 2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-ol have shown promising antimicrobial activities. Abdelhamid et al. (2019) synthesized novel functionalized thiadiazoles and evaluated their antibacterial and antifungal activities, highlighting the compound's utility in developing new antimicrobials (Abdelhamid, El Sayed, Zaki, Hussein, Mangoud, & Hosny, 2019).
Anticancer Activity
The anticancer potential of derivatives of "this compound" has also been explored. Suzuki et al. (2020) discovered PVHD303, a derivative with potent antiproliferative activity, which disturbed microtubule formation and inhibited tumor growth in vivo, demonstrating the compound's relevance in cancer research (Suzuki et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-[5-(furan-3-yl)-1H-pyrazol-4-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-3-1-7-5-10-11-9(7)8-2-4-13-6-8/h2,4-6,12H,1,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSCYQPKJVURJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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